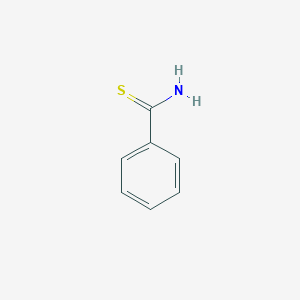

Thiobenzamide

Description

Historical Context of Thioamide Chemistry

The history of thioamide chemistry dates back to the 19th century. Early methods for synthesizing thioamides, compounds characterized by the R-C(=S)-NR'R'' functional group, often involved the reaction of amides with phosphorus sulfides. A prominent example is the use of phosphorus pentasulfide (P₂S₅), a method first described in the 1870s. fishersci.ca This approach, while foundational, sometimes presented challenges in terms of reaction conditions and generality.

Alternative reagents for the thionation of amides were subsequently developed to address some of these limitations. Lawesson's reagent, a more soluble and often milder alternative to P₂S₅, emerged as a significant tool in thioamide synthesis. fishersci.cafishersci.atfishersci.cafishersci.ca Another notable synthetic route is the Willgerodt-Kindler reaction, which can yield thioamides under specific conditions. fishersci.cafishersci.atwikipedia.org

Historically, thioamides were also explored as synthetic isosteres for amide bonds in peptides, a concept that predates their discovery in natural products. fishersci.ca Early synthetic routes for thioamides were sometimes considered unwieldy and lacked broad applicability. americanelements.com However, the development of new methodologies, such as a general synthesis from nitriles using thioacetamide (B46855) in an acidic system reported in the mid-20th century, marked progress in making thioamides more accessible for chemical investigation. americanelements.com Contemporary research continues to refine and discover new synthetic strategies, including multicomponent coupling reactions and methods utilizing elemental sulfur, highlighting the ongoing importance of efficient thioamide synthesis. fishersci.atfishersci.cafishersci.dkthermofisher.in

Academic Significance of this compound in Contemporary Chemical Research

This compound holds considerable academic significance in modern chemical research, serving as a key representative of the thioamide class and a versatile subject of study. Its importance spans several areas, from fundamental chemical property investigations to its application in complex synthesis and materials science.

One area of academic focus is the study of the fundamental chemical and physical properties of this compound. The replacement of the oxygen atom in benzamide (B126) with a sulfur atom leads to notable differences in characteristics such as polarity and rotational barriers. americanelements.com Thioamides, including this compound, are generally less polar than their corresponding amides. americanelements.com The C=N bond in thioamides exhibits greater multiple bond character, resulting in a larger rotational barrier compared to amides. americanelements.com For instance, the rotational barrier about the C=S-NH bond has been determined through research. ontosight.ai Hydrogen bonding interactions involving the thioamide group also differ, with the C=S group being a weaker hydrogen bond acceptor and the N-H proton being more acidic and a better hydrogen bond donor. americanelements.com Research also explores the conformational preferences of thioamides. americanelements.comontosight.ai

This compound is widely utilized as a crucial building block in organic synthesis, particularly for the construction of various heterocyclic compounds. fishersci.at Its reactivity, influenced by the thiocarbonyl group, allows for diverse transformations. Academic research continuously develops new synthetic methodologies that incorporate this compound or its derivatives to access complex molecular architectures. fishersci.atfishersci.cawikipedia.orgfishersci.dkthermofisher.in

Furthermore, this compound serves as a valuable model compound for investigating specific chemical phenomena. For example, it has been used to study the oxidative bioactivation of thiocarbonyl compounds. thermofisher.inherts.ac.ukalfa-chemistry.com Research in this area examines how the compound is metabolized and how its reactive intermediates interact with biological molecules, such as proteins and lipids. thermofisher.inherts.ac.ukalfa-chemistry.com Structure-activity relationship studies on substituted thiobenzamides have provided insights into how electronic and steric effects influence the reactivity and properties of the thioamide functional group. herts.ac.ukalfa-chemistry.comnih.gov

The ability of the sulfur atom in thioamides to coordinate with metal centers makes this compound and its derivatives interesting ligands in coordination chemistry. americanelements.comthermofisher.in Academic research explores the synthesis and properties of metal complexes containing this compound ligands, investigating their potential applications in catalysis or materials science.

Studies also delve into the solid-state properties of this compound and its derivatives, including crystal structure analysis and the impact of substituents on crystal packing and disorder. fishersci.ca

While excluding details on dosage and safety, it is pertinent to note that academic research has explored the potential biological activities of this compound derivatives, including investigations into antimicrobial, antifungal, and anticancer properties. nih.govwikipedia.orgwikidata.org These studies represent areas of active chemical investigation into the potential utility of the thioamide scaffold.

| Property | Amides | Thioamides (including this compound) | Reference |

| Polarity | More polar | Less polar | americanelements.com |

| C-N Rotational Barrier | Smaller | Larger | americanelements.com |

| C=O/C=S Hydrogen Bonding | C=O is a better hydrogen bond acceptor | C=S is a weaker hydrogen bond acceptor | americanelements.com |

| N-H Acidity | Less acidic | More acidic | americanelements.com |

| Synthesis Method (Examples) | Description | Historical Context | Reference |

| Amide + Phosphorus Sulfides | Reaction of amides with reagents like P₂S₅ or Lawesson's reagent. | Early (since 1870s) | fishersci.cafishersci.atfishersci.cafishersci.ca |

| Willgerodt-Kindler Reaction | Reaction involving aldehydes/ketones, amines, and sulfur. | Established | fishersci.cafishersci.atwikipedia.org |

| Nitrile + Thioacetamide | Synthesis from nitriles in acidic medium using thioacetamide. | Mid-20th Century | americanelements.com |

| Multicomponent Reactions | More recent, step-economic approaches involving multiple reactants. | Contemporary | fishersci.atfishersci.cafishersci.dk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOZLISABUUKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062280 | |

| Record name | Benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-79-4 | |

| Record name | Thiobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8799VM9SXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Thiobenzamide and Its Derivatives

Conventional Synthetic Approaches to Thiobenzamide and Substituted Thiobenzamides

Conventional methods for synthesizing thiobenzamides primarily involve the modification of existing functional groups or the construction of the thioamide moiety from simpler precursors. These approaches often utilize readily available starting materials such as amides, nitriles, or acyl halides.

Thionation Reactions of Benzamides and Analogous Precursors

One of the most straightforward and widely employed methods for synthesizing thiobenzamides is the thionation of the corresponding benzamides. This transformation involves replacing the carbonyl oxygen atom (C=O) with a sulfur atom (C=S). Various thionating reagents have been developed for this purpose, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being among the most common.

The reaction typically involves heating the benzamide (B126) with the thionating reagent in a suitable solvent. Phosphorus pentasulfide (P₄S₁₀) is a traditional reagent for this conversion. ontosight.aithermofisher.in Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is another highly effective thionating agent, often preferred due to its higher solubility in organic solvents and milder reaction conditions compared to phosphorus pentasulfide. fishersci.atfishersci.no The thionation of benzamides using these reagents provides a direct route to thiobenzamides.

The Willgerodt-Kindler Reaction and its Evolved Protocols

The Willgerodt-Kindler reaction is a classical method for the synthesis of thioamides, including thiobenzamides and their derivatives. This reaction typically involves the condensation of an aryl aldehyde, a secondary amine, and sulfur. The reaction sequence generally proceeds through a series of complex rearrangements and sulfur incorporation to yield the desired thioamide.

The Willgerodt-Kindler reaction is considered a valuable method for accessing thioamides. fishersci.at

Traditional Willgerodt-Kindler reactions often require high temperatures and long reaction times. The development of base-catalyzed protocols has provided milder and more efficient routes to thiobenzamides. The addition of a catalytic amount of a base, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), can significantly enhance the reaction efficiency and improve yields.

Studies have shown that base catalysts facilitate the nucleophilic cleavage of elemental sulfur, generating reactive polysulfide anions that are crucial for the thionation process. This catalytic approach expands the applicability of the Willgerodt-Kindler reaction for synthesizing various thiobenzanilides and primary thiobenzamides under milder conditions. For instance, the reaction of benzaldehyde (B42025) with aniline (B41778) and sulfur in the presence of Na₂S·9H₂O has been shown to afford thiobenzanilides in good yields, with yields increasing with higher base concentrations.

In line with the principles of green chemistry, efforts have been made to develop catalyst-free and solvent-free variations of the Willgerodt-Kindler reaction for this compound synthesis. These adaptations aim to reduce the environmental impact and simplify the reaction workup.

Microwave irradiation has been explored as a method to accelerate the Willgerodt-Kindler reaction, sometimes in conjunction with solid acid catalysts like montmorillonite (B579905) K-10 or even under solvent-free conditions. fishersci.at While some studies have investigated microwave-enhanced synthesis of this compound derivatives using catalysts, the concept of catalyst-free and solvent-free conditions represents an evolution towards more sustainable synthetic protocols. fishersci.at

Synthetic Routes from Aryl Nitriles and Sulfur-Containing Reagents

Aryl nitriles can serve as precursors for the synthesis of thiobenzamides through reactions involving sulfur-containing reagents. The conversion of a nitrile group (-CN) to a thioamide group (-C(=S)NH₂) typically involves the reaction with hydrogen sulfide (H₂S) or other sulfur sources, often under specific reaction conditions and in the presence of catalysts.

Benzonitrile (B105546), for example, can undergo reactions that lead to the formation of the thioamide functionality. While detailed specific examples of this compound synthesis directly from benzonitrile and simple sulfur reagents like H₂S were not extensively detailed in the provided snippets, the general transformation of nitriles to thioamides using sulfur sources is a recognized synthetic strategy. Hydrogen sulfide is a commonly used sulfur source in organic synthesis.

Preparation via Acyl Halides and Amine Condensations

Another approach to synthesizing thiobenzamides involves starting from acyl halides, specifically benzoyl halides, and reacting them with amines, followed by a thionation step or using a sulfur-containing amine equivalent. The reaction of benzoyl chloride with an amine would initially yield a benzamide. This formed benzamide could then be subjected to thionation using reagents like phosphorus pentasulfide or Lawesson's reagent, as described in Section 2.1.1, to afford the desired this compound.

Alternatively, the synthesis could potentially involve the reaction of an acyl halide with a sulfur-containing amine equivalent or a reagent that facilitates the direct incorporation of sulfur during the condensation process. However, the provided search results primarily highlight the use of benzoyl chloride in the synthesis of various compounds, including the formation of amides, suggesting that this route would likely involve an intermediate amide thionation step for this compound synthesis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| Benzamide | 2331, 182768 fishersci.no, 55-21-0 |

| Phosphorus pentasulfide (P₄S₁₀) | 14817 ontosight.aiherts.ac.uk, 16136710 |

| Lawesson's Reagent | 87949 fishersci.atthermofisher.infishersci.no |

| Benzyl chloride | 7503 |

| Sulfur | 5362487 |

| Morpholine | 8083, 13393622, 11314374, 50987743, 43477036 |

| Benzonitrile | 7505, 80222, 145901-82-2, 9838729, 22596407 |

| Hydrogen sulfide | 402 |

| Benzoyl chloride | 7412, 78282, 14719554 |

| 3-Nitrothis compound | 12668182 fishersci.at |

| 4-Methylthis compound | 737209 thermofisher.in |

| 4-Methoxythis compound | 736827 fishersci.no |

| 4-(Dimethylamino)-N-(4-methoxyphenyl)benzothioamide | 886126 ontosight.ai |

Illustrative Data Table: Willgerodt-Kindler Reaction Yields

| Aldehyde | Amine | Catalyst | Conditions | Product | Yield (%) | Source |

| Benzaldehyde | Aniline | Na₂S·9H₂O (cat.) | Not specified in detail | Thiobenzanilide (B1581041) | up to 91 | |

| Benzaldehyde | Aniline | None | Conventional WK reaction | Thiobenzanilide | 15 | |

| 4-(dimethylamino)benzaldehyde | Morpholine | Montmorillonite K-10 | Microwave irradiation | 4-(dimethylamino)phenylmethanethione | 43 | |

| Benzaldehyde | Morpholine | Montmorillonite K-10 | Microwave irradiation | Morpholin-4-yl(phenyl)methanethione | 67 | |

| Benzaldehyde | Morpholine | Montmorillonite K-10 | Microwave irradiation | Phenyl(morpholino)methanethiones derivatives | Optimized | |

| Benzaldehyde | Aqueous ammonia | Na₂S·9H₂O (cat.) | Not specified in detail | Primary this compound | Effective |

Utilization of Advanced Thiobenzoylation Reagents in Synthesis

The synthesis of this compound and its derivatives often involves the introduction of the thiobenzoyl group (C<0xE2><0x82><0x86>H<0xE2><0x82><0x85>CS-). While traditional thionation reagents like phosphorus pentasulfide (P<0xE2><0x82><0x84>S<0xE2><0x82><0x81><0xE2><0x82><0x80>) and Lawesson's reagent are widely used, the exploration of advanced thiobenzoylation reagents offers potential advantages in terms of reactivity, selectivity, and milder reaction conditions.

One approach involves the use of activated dithioesters. For instance, S-thiobenzoylglycolic acid has been evaluated for its reactivity in the synthesis of thioamides. Studies have shown that the reaction of S-thiobenzoylglycolic acid with primary amines can yield thioamides, although the conversion might vary depending on the reaction conditions and the specific amine used. mdpi.com Another reagent explored is 2-benzothiazolyl dithiobenzoate, which has been reported as an effective thiobenzoylation reagent for the synthesis of this compound derivatives and O-thiobenzoates. mdpi.comkchem.orgresearchgate.netresearchgate.netresearchgate.net This highlights the ongoing search for more efficient and convenient thiobenzoylation agents to facilitate the synthesis of this compound scaffolds.

Advancements in Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly synthetic methods for this compound and its derivatives. These advancements aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering accelerated reaction rates, reduced reaction times, and often improved yields compared to conventional heating methods. Microwave-assisted procedures have been successfully applied to the synthesis of this compound derivatives and related sulfur-containing heterocycles.

For example, microwave irradiation has been utilized in the one-pot preparation of N-substituted thioamides from acyl halides and amines using a H<0xE2><0x82><0x82>O/PSCl<0xE2><0x82><0x83>/Et<0xE2><0x82><0x83>N thionating system under solvent-free conditions. niscpr.res.in This method demonstrates the efficiency of microwave heating in promoting rapid reactions. Microwave irradiation has also been employed in the synthesis of thiazole (B1198619) derivatives from aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under solvent-free conditions. bepls.com Furthermore, the Willgerodt-Kindler reaction, a known method for synthesizing thioamides, has been enhanced by microwave irradiation, particularly under heterogeneous acid catalysis, for the preparation of this compound derivatives. scholarscentral.comthieme-connect.de Microwave-assisted cyclodehydration of N-(4-hydroxybutyl)this compound has also been reported for the synthesis of tetrahydro-1,3-thiazepines. beilstein-journals.org

Solvent-Free Reaction Conditions in this compound Synthesis

Conducting reactions under solvent-free conditions is a highly desirable approach in green chemistry, eliminating the need for often volatile and toxic organic solvents. Several methods for synthesizing this compound and its derivatives have been developed that utilize solvent-free environments.

One such method involves the reaction of aryl nitriles with sodium sulfide nonahydrate catalyzed by an ionic liquid at room temperature, providing a green and efficient route to thioamides, including this compound derivatives. rsc.org Another solvent-free approach for the synthesis of aryl thioamides involves a catalyst-free Willgerodt-Kindler reaction performed at 100 <0xC2><0xB0>C using cyclic secondary amines and elemental sulfur. mdpi.com This method is notable for its clean reaction conditions. The decomposition of benzoylthioureas into benzamides and thiobenzamides using iodine-alumina as a catalyst under solvent-free microwave irradiation conditions has also been reported. rsc.org Additionally, a chromatography-free one-pot synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization has been achieved under solvent-free conditions using Lawesson reagent and tert-butyl hydrogen peroxide. rsc.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have gained significant attention as environmentally benign alternatives to traditional organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and good solvating ability. ILs have been successfully employed as reaction media for the synthesis of this compound derivatives and related compounds.

Ionic liquids have been used as efficient and recyclable reaction media for the preparation of <0xE2><0x88><0xA0>-bromoketones and thiazoles from ketones and thioamides. scirp.org The cyclocondensation of <0xE2><0x88><0xA0>-tosyloxyketones with this compound in ionic liquids like [BMIM]PF<0xE2><0x82><0x86> has been shown to be more efficient and faster than in conventional organic solvents, with the possibility of recycling the ionic liquid. mdpi.com A novel method for the synthesis of thioamides from aryl nitriles and sodium sulfide catalyzed by the ionic liquid [DBUH][OAc] at room temperature has been developed, demonstrating the effectiveness of ILs as both solvent and catalyst. rsc.orgmdpi.com

Copper-Catalyzed Decarboxylative Thioamidation Reactions

Decarboxylative reactions, which involve the loss of a carbon dioxide molecule, represent an attractive strategy for forming carbon-heteroatom bonds. Copper catalysis has been successfully applied in decarboxylative thioamidation reactions for the synthesis of thioamides.

A copper-catalyzed decarboxylative thioamidation between <0xE2><0x88><0xA0>-keto carboxylic acids and amines in the presence of sulfur under neat conditions has been reported, providing a facile and site-selective approach to access <0xE2><0x88><0xA0>-keto thioamides. mdpi.com Another decarboxylative strategy for the synthesis of thioamides involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder, which can proceed without the need for a transition metal or external oxidant. mdpi.comorganic-chemistry.org This highlights the utility of decarboxylative approaches in conjunction with copper catalysis or even under metal-free conditions for constructing the thioamide functionality.

Multicomponent Reaction Strategies for this compound-Derived Structures

Multicomponent reactions (MCRs) are convergent synthetic processes where three or more reactants combine in a single step to form a product containing structural elements of all the starting materials. MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound and its derivatives have been utilized as building blocks in various MCRs to construct complex heterocyclic structures.

Reaction Mechanisms and Reactivity of Thiobenzamide

Fundamental Chemical Transformations

Mechanisms of Nucleophilic Substitution at the Thiocarbonyl Center

Nucleophilic substitution reactions at carbonyl and thiocarbonyl centers can proceed through either concerted or stepwise mechanisms. In a concerted mechanism (SN2), the nucleophilic attack and the departure of the leaving group occur simultaneously. chemistrysteps.com In a stepwise mechanism (SN1), an intermediate, typically a tetrahedral intermediate, is formed before the leaving group departs. chemistrysteps.com The mechanism followed depends on factors such as the nucleophilicity of the attacking group, the leaving group ability, and the solvent. researchgate.net

For thiocarbonyl compounds, when the electrophilic carbon center is attached to a soft sulfur atom, the reaction mechanism is predicted to follow a stepwise route. researchgate.net Studies on the nucleophilic substitution reactions of certain thiocarbonyl compounds with amines suggest a mechanistic model involving reversible nucleophilic attack on the thiocarbonyl group, forming tetrahedral intermediates. researchgate.net The rate of reaction can be significantly faster for thiocarbonyl compounds compared to their carbonyl analogs in stepwise nucleophilic substitution reactions. researchgate.net This difference is attributed to the lower energy levels of the πCS and σC–LG antibonding orbitals in thiocarbonyl esters compared to the corresponding levels in carbonyl esters. researchgate.net

Oxidative Pathways and Metabolite Formation

Thiobenzamide undergoes oxidative biotransformation, which is a critical process influencing its fate and reactivity. The primary metabolic fate of most thiocarbonyl compounds involves oxidative desulfurization to the corresponding carbonyl compound. nih.gov S-oxidized intermediates formed during the conversion of the C=S group to C=O are considered important in the reactivity of these compounds. nih.gov

Formation and Reactivity of this compound S-oxides and S,S-dioxides

Oxidation of this compound primarily occurs at the sulfur atom. This process can be catalyzed by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 isoforms. nih.gov The initial oxidation product is this compound S-oxide (also known as sulfine) nih.govebi.ac.uk. This compound S-oxide can be synthesized and isolated and is described as being somewhat more reactive than this compound. nih.govnih.gov

Further oxidation of this compound S-oxide leads to the formation of this compound S,S-dioxide uni.lunih.govebi.ac.uk. This compound S,S-dioxides are highly reactive intermediates and are generally not isolable as such in solution. nih.gov In solution, they behave as acylating or imidoylating agents. nih.gov Studies on the oxidation of thioamides indicate that an oxidative desulfurization mechanism involving nucleophilic attack at the carbon atom of an S,S-dioxide intermediate is a major pathway. tandfonline.com

Mechanistic Role of Iminosulfinic Acid Tautomers in Oxidation and Adduction

The high reactivity of this compound S,S-dioxide is best rationalized by its tautomerization to iminosulfinic acid forms. nih.gov In these tautomeric structures, the oxidized sulfur moiety acts as a leaving group. nih.gov This allows the S,S-dioxide intermediate (via its iminosulfinic acid tautomer) to act as an electrophile, capable of acylating or imidoylating nucleophiles. nih.govnih.gov

The iminosulfinic acid metabolite of this compound is capable of benzimidoylating cellular nitrogen nucleophiles, including the side chains of lysine (B10760008) residues in proteins and phosphatidylethanolamine (B1630911) lipids. nih.govnih.gov this compound S,S-dioxide can also undergo base-catalyzed elimination of its sulfur group through its iminosulfinic acid tautomer to form benzonitrile (B105546). nih.gov Alternatively, it can react with water to form benzamide (B126). nih.gov Another reaction pathway with water can lead to the formation of benzoylsulfinic acid, which can then benzoylate protein lysine side chains. nih.gov

Mechanistic Elucidation of this compound Formation

Investigations into Aryl and Phenyl Group Migrations in this compound Synthesis

The formation of thiobenzamides can occur through various synthetic routes. Investigations into the decomposition of benzoylthioureas, for instance, have provided insights into potential mechanistic pathways involving group migrations. researchgate.netrsc.orgrsc.orgresearchgate.net

Studies on the decomposition of N-substituted-N'-benzoylthioureas using catalysts like iodine-alumina have shown the formation of both benzamides and thiobenzamides. researchgate.netrsc.orgrsc.orgresearchgate.net Density functional theory (DFT) calculations have been employed to study the mechanism of this reaction. rsc.orgrsc.orgresearchgate.net These studies suggest that the formation of benzamide may be due to the migration of the aryl group, while the formation of this compound may be due to the migration of the phenyl group. rsc.orgrsc.org

The nature of substituents on the aryl group of the benzoylthiourea (B1224501) starting material influences the favored product. rsc.orgrsc.org When an electron-donating group is present at the para-position of the aryl group, benzamide is the favored product. rsc.orgrsc.org Conversely, when an electron-withdrawing group is at the para-position of the aryl group, this compound is the favored product. rsc.orgrsc.org This suggests that the electronic properties of the substituents play a role in directing the group migration pathway. rsc.orgrsc.org

Another method for synthesizing thioamides, including this compound derivatives, is the Willgerodt-Kindler reaction. longdom.org This reaction involves the condensation of a carbonyl compound with an amine in the presence of sulfur. longdom.org While historically associated with long reaction times and harsh conditions, optimized conditions, including the use of heterogeneous acid catalysis and microwave irradiation, have made this method more attractive for this compound synthesis. longdom.org

Applications of Thiobenzamide in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

Thiobenzamide acts as a key building block in organic synthesis, enabling the construction of complex molecules. smolecule.com It is utilized for this purpose due to its ability to mimic the amide function in biomolecules while potentially retaining or enhancing biological activity. smolecule.com Thioamides, in general, have found wide applications as intermediates in organic synthesis for the preparation of heterocycles and other valuable organic building blocks. researchgate.net The strategic incorporation of the thioamide function into both synthetic and natural compounds can lead to significant changes in interactions compared to amides. researchgate.net

Synthesis of Diverse Heterocyclic Systems

The presence of different reactive centers within the thioamide functional group allows this compound to participate in heterocyclization reactions, leading to the formation of various heterocyclic compounds, including thiazoles, thiazolines, and others. mdpi.com

Thiazole (B1198619) Derivatives through Hantzsch Synthesis and Related Cyclizations

Thiazole derivatives are a significant class of heterocyclic compounds with various reported biological activities. ontosight.ai The Hantzsch thiazole synthesis is a traditional and widely used method for their preparation, typically involving the reaction of thioamides with α-haloketones. analis.com.myrsc.orgbepls.com this compound can be employed as a reactant in this synthesis. For example, heating α-bromo-α-tetrafluoroethoxyacetophenone with this compound in dioxane has been shown to yield 2,4-diphenyl-5-(1,1,2,2-tetrafluoroethoxy)thiazole, although with a low yield (18-20%) due to the instability of this compound in acidic media. analis.com.my Modifications of the Hantzsch synthesis and related cyclization reactions also utilize thiobenzamides for the synthesis of thiazoles. For instance, a catalyst-free heterocyclization of α-chloroglycinates with thiobenzamides has been developed, providing access to 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net Another method involves the reaction of nitro alkenes with thiobenzamides to produce thiazole derivatives. tandfonline.com Additionally, the reaction of styrene (B11656) with N-bromosuccinimide (NBS) followed by the addition of this compound in water can provide 2,4-diarylsubstituted thiazoles. rsc.org

Formation of Thiazolidin-4-ones and Thiazolines

This compound and its derivatives are also instrumental in the synthesis of thiazolidin-4-ones and thiazolines. Thiazolidin-4-ones are a class of heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at the 4-position. nih.gov Thiazolines are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom with one double bond within the ring. nih.gov Methods for synthesizing thiazolines often involve the condensation of cysteamine (B1669678) and cysteine with carboxylic acids and their derivatives, or the reaction of alkenes with bromine followed by reaction with thioamides. rsc.orgnih.gov this compound derivatives have been shown to yield thiazoline (B8809763) products in excellent yields under specific reaction conditions, such as reactions with certain electrophiles. rsc.orgnih.gov For example, reactions of this compound derivatives with 4-bromo-3-ethoxycrotonate electrophile have afforded thiazole derivatives in quantitative yield. rsc.orgnih.gov

Access to Borylated Heteroarenes from this compound Precursors

Thiobenzamides can serve as precursors for the synthesis of borylated heteroarenes. Site-selective C-H borylation is a significant strategy for constructing molecular diversity in arenes and heteroarenes. researchgate.net A metal-free ortho C-H borylation of thiobenzamides mediated by BBr₃ has been developed. researchgate.netbohrium.comglobalauthorid.com This methodology provides a straightforward approach to access borylated compounds. researchgate.net The borylated products can be further transformed, and the directing group can be removed, facilitating the synthesis of structurally diverse compounds. researchgate.net

Cascade Reactions for Dihydrobenzo[a]fluorene Synthesis

Thiobenzamides have been utilized in cascade reactions for the synthesis of dihydrobenzo[a]fluorenes. A highly efficient one-pot synthetic strategy for dihydrobenzo[a]fluorenes involves a cascade rhodium(III)-catalyzed ortho-C-H activation/annulation of thiobenzamides with aryl ethynyl (B1212043) ketones, followed by copper(II)-promoted intramolecular C-H/C-H cross-coupling reactions. nih.govacs.org In this process, copper(II) plays crucial roles in regenerating the rhodium(III) catalyst and promoting the intramolecular cross-coupling. nih.govacs.org This protocol streamlines the access to various tetracyclic benzo[a]fluorene skeletons. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16685 |

| Thiazole | 9256 |

| Thiazolidin-4-one | 637591 |

| Thiazoline | 120269 |

| 1,4,2,5-Dithiadiazine | 253190 |

| Dihydrobenzo[a]fluorene | 131614 |

| 2,4-diphenyl-5-(1,1,2,2-tetrafluoroethoxy)thiazole | Not found in search results |

| α-bromo-α-tetrafluoroethoxyacetophenone | Not found in search results |

| 2,4-disubstituted-5-acylamino-1,3-thiazoles | Not found as a specific compound |

| α-chloroglycinates | Not found as a specific compound |

| Aryl ethynyl ketones | Not found as a specific compound |

| BBr₃ | 25195 |

| Copper(II) | 23978 |

| Rhodium(III) | 522671 |

| Styrene | 6918 |

| N-bromosuccinimide (NBS) | 31335 |

| 4-bromo-3-ethoxycrotonate electrophile | Not found as a specific compound |

| Cysteamine | 6058 |

| Cysteine | 5961 |

| Nitro alkenes | Not found as a specific compound |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables were limited. However, the following table summarizes some reaction conditions and outcomes mentioned:

| Reaction Type | Reactants Involved (with this compound) | Conditions | Product Type | Yield | Source |

| Hantzsch Synthesis | α-bromo-α-tetrafluoroethoxyacetophenone, this compound | 60 °C, dioxane | Thiazole derivative | 18-20% | analis.com.my |

| Cascade C-H Annulation/Cross-coupling | Thiobenzamides, Aryl ethynyl ketones | Rh(III) catalyst, Cu(II) promoter, one-pot | Dihydrobenzo[a]fluorenes | Not specified | nih.govacs.org |

| Metal-Free ortho C-H Borylation | Thiobenzamides | BBr₃ mediated | Borylated heteroarenes | Not specified | researchgate.netbohrium.com |

| Cyclization with α-chloroglycinates | Thiobenzamides, α-chloroglycinates | Catalyst-free | 5-Acylamino-1,3-thiazoles | Not specified | researchgate.net |

| Reaction with Nitro Alkenes | Thiobenzamides, Nitro alkenes | Not specified | Thiazole derivatives | Not specified | tandfonline.com |

| Reaction with Styrene/NBS | This compound, Styrene, NBS | Water | 2,4-Diarylsubstituted thiazoles | 72% | rsc.org |

| Reaction with 4-bromo-3-ethoxycrotonate electrophile | This compound derivatives | Not specified | Thiazole derivatives | Quantitative | rsc.orgnih.gov |

This table provides a snapshot of the types of reactions this compound participates in and the resulting heterocyclic systems, along with available yield information.

General Utility in Synthesizing Sulfur-Containing Heterocycles

This compound is widely recognized for its utility in the synthesis of a variety of sulfur-containing heterocycles, which are prevalent structures in pharmaceuticals, agrochemicals, and functional materials. Thioamides in general, including this compound, act as valuable building blocks for the preparation of biologically relevant five- and six-membered heterocycles such as thiazolines, thiazoles, thiadiazoles, and benzothiazoles. rsc.orgresearchgate.netmdpi.comdntb.gov.uaacs.org

One classic example of this compound's application in heterocycle synthesis is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a α-halocarbonyl compound with a thioamide to form a thiazole ring. researchgate.net The reaction pathway often involves the formation of an intermediate imidothioate, which undergoes cyclization to yield the thiazoline ring, followed by elimination. researchgate.net

Beyond the Hantzsch synthesis, this compound participates in various cyclization reactions to access different sulfur heterocycles. For instance, it can be employed in reactions with 1,2-biselectrophiles or compounds containing suitable leaving groups to forge new rings incorporating the sulfur and nitrogen atoms of the thioamide moiety. Research has explored the synthesis of substituted 2-phenylthiazoles through the cyclocondensation of α-tosyloxyketones with this compound, with studies demonstrating high yields (up to 83%) when conducted in ionic liquids, highlighting the potential for more efficient and environmentally benign synthetic routes. mdpi.com

Furthermore, thiobenzamides have been utilized in palladium-catalyzed reactions for the synthesis of thiazoles, including complex thiazole derivatives like imidazo[4,5-d]thiazoles. These methods often involve cascade sequences where this compound and isonitriles act as precursors, and heterogeneous palladium catalysts supported on porous organic polymers have shown effectiveness and recyclability in these transformations. researchgate.net

The versatility of this compound in constructing sulfur heterocycles is attributed to its ability to act as a source of both sulfur and nitrogen atoms within the new ring system, coupled with the reactivity of the thiocarbonyl carbon as an electrophilic center and the nitrogen as a nucleophilic center.

Contributions to Materials Science and Polymer Chemistry

This compound and its derivatives have also found applications and have been explored for their potential in materials science and polymer chemistry. Thioamides can serve as valuable building blocks for synthesizing novel polymers with tailored properties.

One area of research involves the incorporation of this compound moieties into polymer structures for specific functionalities. For example, studies have investigated the long-term release of this compound from a backbone-functionalized poly(lactic acid). rsc.orgamanote.comresearchgate.net This involves synthesizing polymers through the copolymerization of L-lactide and a lactide monomer functionalized with a this compound derivative, such as 4-hydroxythis compound. rsc.orgresearchgate.net The resulting copolymers can be fabricated into microparticles, and their degradation in buffered aqueous environments has demonstrated the slow release of the this compound over several weeks. rsc.orgresearchgate.net This research highlights the potential of using this compound-functionalized polymers for controlled release applications, particularly in the context of delivering molecules that can degrade to release hydrogen sulfide (B99878) (H₂S), an important signaling molecule in biological systems. rsc.orgresearchgate.net

Beyond controlled release, the presence of the thioamide functional group within a polymer chain can influence the material's properties, including its thermal stability, mechanical strength, and interactions with other molecules or surfaces. While research in this specific area for this compound is ongoing, the known coordination chemistry of thioamides with metal ions suggests potential applications in the development of metal-organic frameworks or coordination polymers with interesting structural and functional characteristics. thieme-connect.desemanticscholar.org

Furthermore, thiobenzamides have been involved in the synthesis of functional materials through reactions like C-H annulation with alkynes, catalyzed by transition metals, which can lead to the formation of polycyclic aromatic systems relevant to organic electronics and other material applications. researchgate.net

The integration of this compound into polymer backbones or as part of monomer units offers avenues for creating new materials with designed properties for applications ranging from drug delivery systems to functional polymers.

Coordination Chemistry and Metal Complexes of Thiobenzamide

Thiobenzamide as a Ligand in Coordination Compounds

This compound can act as a ligand, forming coordinate bonds with metal centers. Its ability to donate electron pairs from either the sulfur atom of the thiocarbonyl group or the nitrogen atom of the amino group allows for different coordination modes.

Analysis of Coordination Modes: Unidentate, Bidentate, and Chelating Behavior

This compound exhibits diverse coordination modes when interacting with metal ions. It can coordinate as a unidentate ligand, typically through the sulfur atom tandfonline.comtandfonline.commdpi.com. However, it can also act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms, leading to the formation of chelate rings mdpi.comasianpubs.org. This bidentate behavior often involves the deprotonated form of this compound, where a proton is lost from the nitrogen atom, resulting in an anionic ligand mdpi.comresearchgate.net.

Studies on complexes with metals like Zn(II) and Cd(II) have shown coordination environments where the ligand can coordinate through sulfur and oxygen atoms, or sulfur and nitrogen atoms, depending on the specific derivative and reaction conditions researchgate.net. For instance, N-(diisopropoxyphosphoryl)this compound has been observed to coordinate to Zn(II) and Cd(II) in different modes, including a distorted tetrahedral ZnO₂S₂ environment involving sulfur and oxygen atoms from the deprotonated ligand researchgate.net. Another study on N-phenylmorpholine-4-carbothioamide, a thiourea (B124793) derivative, showed monodentate coordination via the sulfur atom or bidentate chelating linkage via both sulfur and nitrogen atoms mdpi.com.

The coordination mode can influence the resulting complex structure and properties. For example, N-(2-pyridyl)this compound has been reported to coordinate as a unidentate ligand through the pyridine (B92270) nitrogen atom, while a related compound, N-(2-pyridyl)thioacetamide, acts as a bidentate ligand chelating through the pyridine nitrogen and thionamide sulfur atoms tandfonline.comresearcher.life.

Impact of Ligand Substitution on Coordination Characteristics

For example, studies involving substituted this compound derivatives, such as N-(substituted-phenyl) 4-nitro-thiobenzamide, have shown their ability to form complexes with mercury(II), coordinating via the sulfur atom tandfonline.comtandfonline.com. The presence of different substituents on the phenyl ring of this compound or on the nitrogen atom can alter the electron density distribution within the molecule, thereby affecting the strength and preference for coordination to metal centers.

Ligand substitution can also influence the preferred coordination mode (unidentate vs. bidentate) and the types of metal ions with which this compound can form stable complexes. The introduction of additional potential donor atoms within the substituent can lead to new coordination possibilities and the formation of more complex structures, including multinuclear complexes.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with this compound or a substituted this compound derivative in a suitable solvent. The resulting complexes can be characterized using various analytical and spectroscopic techniques to determine their composition, structure, and bonding.

Complexation with Transition Metals (e.g., Cu(II), Zn(II), Cd(II), Pt(II), Fe)

This compound forms complexes with a variety of transition metals. Studies have reported the synthesis and characterization of complexes with Cu(II), Zn(II), Cd(II), Pt(II), and Fe, among others asianpubs.orgtandfonline.comajol.infoajol.info.

Complexes with Cu(II), Zn(II), and Cd(II) have been synthesized using this compound derivatives, and spectroscopic methods like IR, ¹H NMR, and ¹³C NMR have been used to determine the coordination sites tandfonline.comresearcher.life. For instance, N-(2-pyridyl)this compound forms complexes with Cu(II), Zn(II), and Cd(II) chlorides and bromides tandfonline.comresearcher.life.

Platinum(II) complexes with o-hydroxythis compound have been investigated, with spectroscopic data suggesting metal-sulfur and metal-oxygen bonding oup.com. Palladium(II) complexes with this compound derivative ligands have also been synthesized and characterized, with some exhibiting bidentate coordination modes through sulfur and oxygen atoms researchgate.net.

Iron complexes with this compound have been synthesized, including a novel tetranitrosyl iron salt complex with this compound and thiosulfate (B1220275) ligands mdpi.com. Ruthenium complexes containing this compound have also been reported, with the ligand exhibiting different coordination modes depending on the reaction conditions researchgate.netrsc.org.

The coordination geometry around the metal center in these complexes can vary, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, the stoichiometry of the metal-to-ligand ratio, and the coordination mode of the this compound ligand researchgate.netajol.infooup.com.

Complexes Involving Main Group Metals (e.g., Mercury(II))

This compound and its derivatives also form complexes with main group metals, such as mercury(II). Studies have demonstrated the complexation of mercury(II) ions with this compound and substituted this compound derivatives in aqueous solutions rsc.orgcapes.gov.br.

Bis[N-(substituted-phenyl)thiobenzamidato]mercury(II) complexes have been synthesized through reactions of mercury(II) salts with N-(substituted-phenyl)this compound derivatives tandfonline.comtandfonline.comum.ac.ir. Spectroscopic investigations, including ¹H-NMR, Raman, and IR measurements, have confirmed the complexation of mercury to the sulfur atom of the thioamide group tandfonline.comtandfonline.com. These studies indicate that the this compound derivatives act as monodentate ligands coordinating through sulfur to the mercury(II) center tandfonline.com.

The kinetics and mechanism of the reaction between mercury(II) ions and thiobenzamides in aqueous solution have also been investigated, providing insights into the complex formation process rsc.org.

Spectroscopic Elucidation of Metal-Thiobenzamide Coordination

Spectroscopic techniques play a crucial role in elucidating the coordination of this compound to metal ions and characterizing the resulting complexes. Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques.

IR spectroscopy is particularly useful for identifying the atoms involved in coordination by observing shifts in characteristic vibrational frequencies of the this compound ligand upon complexation. Changes in the stretching vibrations of the C=S, C-N, and N-H bonds can indicate coordination through sulfur, nitrogen, or both tandfonline.comtandfonline.commdpi.comajol.infooup.com. For example, a shift to lower frequency for the C=S stretching vibration and a shift to higher frequency for the C-N stretching vibration are often indicative of coordination through the sulfur atom and increased double bond character in the C-N bond mdpi.comoup.com.

UV-Vis spectroscopy can provide information about the electronic transitions within the complex and can be used to study the geometry around the metal center ajol.infooup.combiointerfaceresearch.com. Changes in the absorption bands of the ligand upon complexation can indicate the formation of metal-ligand bonds and provide insights into the electronic structure of the complex.

NMR spectroscopy, especially ¹H and ¹³C NMR, is valuable for confirming the structure of the complexes and identifying the coordination sites by observing changes in the chemical shifts of the ligand's protons and carbon atoms upon coordination tandfonline.comtandfonline.commdpi.comtandfonline.comresearcher.liferesearchgate.net. Downfield shifts in the signals corresponding to protons or carbons near the coordination site can indicate a decrease in electron density due to coordination to the metal ion mdpi.comresearchgate.net.

Other techniques, such as mass spectrometry and elemental analysis, are also used to confirm the composition and molecular formula of the synthesized complexes tandfonline.comresearchgate.netajol.info. X-ray diffraction analysis, when single crystals are available, provides definitive information about the molecular structure, coordination geometry, and intermolecular interactions within the complex researchgate.netresearchgate.netrsc.orgresearchgate.net.

These spectroscopic and analytical methods collectively provide comprehensive evidence for the successful formation of metal-thiobenzamide complexes and allow for the detailed characterization of their structural and bonding properties.

Investigation of Redox-Active Ligand Behavior in Metal Complexes

Research involving platinum(II) complexes with condensed thioamide ligands, derived from this compound, has demonstrated this redox activity. These complexes, with the general formula [Pt(ctaPhᴿ)₂] (where cta = condensed thioamide, R can be substituents like CH₃, H, F, Cl), were found to be redox active. The condensed thioamide ligand can be reduced from its initial monoanionic state to dianionic and even trianionic states. acs.orgnih.gov Spectroelectrochemistry, EPR spectroscopy, and DFT calculations have been employed to characterize these reduced species and confirm the location of additional electrons primarily in ligand-based orbitals. acs.orgnih.gov This highlights the ability of the modified this compound ligand to participate directly in redox processes within the coordination sphere.

The concept of redox-active ligands is significant as they can act as electron reservoirs, influencing the reactivity and properties of metal complexes, including their potential in catalysis. rsc.org While the focus here is on this compound derivatives, the principle of sulfur-containing ligands undergoing redox transformations centered on sulfur is a broader theme in transition metal chemistry. nsf.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound ligands or their derivatives have shown promise in various catalytic applications. The ability of this compound to coordinate to metal centers through its sulfur and/or nitrogen atoms provides a basis for designing catalysts with specific activities.

One area where this compound-derived ligands have been explored is in palladium-catalyzed reactions. Palladium(II) complexes with this compound derivative ligands have been investigated as catalyst precursors for the Suzuki C–C coupling reaction. researchgate.net These complexes demonstrated high catalytic activity for the coupling of various aryl halides with phenylboronic acid, even at low catalyst loadings (0.01 mol%). researchgate.net This indicates that the presence of the this compound derivative ligand can facilitate efficient C–C bond formation under catalytic conditions.

While the search results specifically highlight Suzuki coupling, the broader field of transition metal complexes with sulfur-containing ligands, including thioamides, is an active area of research for developing new catalytic systems. acs.org The coordination mode and electronic properties of the this compound ligand can be tuned through structural modifications, potentially leading to catalysts for a range of organic transformations.

Complexes of other metals with this compound have also been synthesized and studied, such as ruthenium(II) complexes, which have shown catalytic properties in other contexts, although specific catalytic applications directly linked to the this compound ligand's role were not detailed in the provided snippets beyond general mentions of metal complexes in catalysis. researchgate.netmdpi.com

The development of novel metal complexes with this compound ligands for catalytic applications is an ongoing area of research, leveraging the ligand's coordination capabilities and potential redox activity to achieve desired transformations.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. These techniques probe the vibrational modes of a molecule, which are unique to its structure and the types of bonds present.

Infrared (IR) Spectroscopy for Functional Group Assignment and Coordination Mode Determination

Infrared (IR) spectroscopy is extensively used to identify the characteristic functional groups in thiobenzamide, particularly the thiocarbonyl (C=S) and amine (N-H) groups. The absorption bands in the IR spectrum correspond to specific vibrational modes, such as stretching and bending vibrations of these groups. utdallas.edu

For thioamides, the C=S stretching vibration typically appears in the range of 1050-1250 cm⁻¹. vulcanchem.com The N-H stretching vibrations of the amine group are generally observed in the region of 3200-3400 cm⁻¹. vulcanchem.com The exact positions of these bands can be influenced by factors such as the physical state of the sample (solid or solution) and the presence of intermolecular interactions like hydrogen bonding. researchgate.netum.ac.irnih.gov

IR spectroscopy is also valuable for determining the coordination mode of this compound when it acts as a ligand in metal complexes. This compound can coordinate to metal ions through either the sulfur atom, the nitrogen atom, or both. Changes in the vibrational frequencies of the C=S and N-H bonds upon complex formation provide information about how the thioamide ligand is bound to the metal center. For instance, a shift in the C=S stretching frequency can indicate coordination through the sulfur atom. Studies on metal complexes with this compound and its derivatives have utilized IR spectroscopy to assign metal-sulfur (M-S) and metal-halogen (M-X) stretching bands, aiding in the determination of the complex's structure and the ligand's coordination mode. researchgate.netias.ac.in In some metal complexes, this compound has been shown to act as a sulfur donor ligand. researchgate.net

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes. While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light. Certain vibrations that are weak in IR can be strong in Raman and vice versa. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a particularly useful technique for studying the adsorption of molecules onto metal surfaces, such as silver or gold nanoparticles. researchgate.netnih.govroyalsocietypublishing.org SERS provides significantly enhanced Raman signals for molecules adsorbed on these surfaces, allowing for the detection and characterization of even small amounts of adsorbed species. researchgate.netroyalsocietypublishing.org

SERS has been applied to study the adsorption of this compound on silver nanoparticles. researchgate.netnih.gov These studies have revealed insights into the interaction between this compound and the metal surface. For example, SERS spectra of this compound adsorbed on silver colloids suggest that it may be adsorbed as an azanion, similar to benzamide (B126), coordinating to the metal surface through both the sulfur and nitrogen atoms of the ionized thiocarboxamide group. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net Significant shifts in the Raman and SERS wavenumbers have been observed, providing experimental evidence for the adsorption process and the nature of the interaction. researchgate.netnih.gov Density Functional Theory (DFT) calculations are often used in conjunction with SERS to support experimental findings and understand the bonding and adsorption geometries. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of organic molecules in solution. It provides detailed information about the connectivity of atoms and the electronic environment of nuclei, particularly ¹H and ¹³C.

¹H and ¹³C NMR for Molecular Structure Elucidation and Tautomerism Investigations

¹H NMR spectroscopy is used to identify different types of hydrogen atoms in the this compound molecule based on their chemical shifts, splitting patterns, and integration. The signals from the aromatic protons of the phenyl ring and the protons of the amine (NH₂) group provide characteristic information about the molecular structure. nih.govrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms, particularly the thiocarbonyl carbon, are highly sensitive to the electronic environment and can help confirm the presence of the C=S group. rsc.orgresearchgate.netclockss.org

One of the key applications of NMR spectroscopy in the study of thioamides, including this compound, is the investigation of tautomerism. Thioamides can exist in equilibrium between the thione form (R-CS-NH₂) and the thiol form (R-C(SH)=NH). um.ac.irresearchgate.net NMR spectroscopy, particularly variable-temperature NMR, can be used to study this dynamic equilibrium and determine the relative populations of the tautomers in different solvents and temperatures. mdpi.com The chemical shifts of specific protons (e.g., NH and SH) and carbons (e.g., C=S and C-S) in the ¹H and ¹³C NMR spectra can provide evidence for the presence of both tautomeric forms. researchgate.netmdpi.com Studies on related compounds have shown that the predominant tautomeric form can depend on the solvent. researchgate.netmdpi.com

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide more detailed connectivity information by correlating signals from different nuclei or the same nuclei through bonds or space. youtube.comprinceton.eduepfl.ch These techniques are particularly useful for complex molecules or for resolving ambiguities in one-dimensional NMR spectra. epfl.ch

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that shows correlations between protons that are J-coupled to each other. princeton.edusdsu.edu This helps in establishing proton-proton connectivity within the this compound molecule, particularly within the phenyl ring and between the NH₂ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). princeton.eduepfl.chsdsu.edu This experiment is useful for assigning carbon signals based on the known assignments of the directly bonded protons. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that shows correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations). princeton.eduepfl.chsdsu.edu This technique is invaluable for establishing connectivity across multiple bonds, including identifying quaternary carbons and confirming the attachment of the phenyl ring to the thiocarboxamide group. epfl.chsdsu.edu

The application of these 2D NMR techniques provides a comprehensive understanding of the molecular structure and connectivity of this compound, aiding in the unambiguous assignment of NMR signals and the confirmation of the proposed structure. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. savemyexams.comwikipedia.org

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. wikipedia.orgchemguide.co.uk The resulting ions are then separated based on their m/z ratio, producing a mass spectrum. savemyexams.comchemguide.co.uk

The mass spectrum of this compound will typically show a molecular ion peak (M⁺), which corresponds to the intact molecule that has lost one electron. savemyexams.comchemguide.co.ukaip.org The m/z value of the molecular ion peak provides the molecular weight of this compound. savemyexams.com The presence of isotopes, such as ¹³C, can result in a small [M+1] peak. savemyexams.com

Fragmentation of the molecular ion occurs through the cleavage of chemical bonds, producing smaller fragment ions. wikipedia.orgchemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure. savemyexams.comwikipedia.org Analyzing the fragmentation pathways can provide valuable information about the different parts of the this compound molecule and how they are connected. For instance, fragmentation could involve the cleavage of the bond between the phenyl ring and the thiocarboxamide group, or fragmentation within the phenyl ring or the thiocarboxamide group itself. Studies have investigated the mass spectral fragmentation patterns of this compound derivatives, including the loss of specific moieties. vulcanchem.comdntb.gov.ua Mass spectrometry has also been used to identify metabolites of this compound, such as this compound S-oxide, by detecting their molecular ions. asm.orgnih.govacs.org

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is a fundamental technique for determining the arrangement of atoms within a crystal lattice. Both single crystal and powder XRD are employed to characterize this compound and its derivatives, providing detailed information about their molecular and crystal structures, as well as identifying different solid forms. formulationbio.comamericanpharmaceuticalreview.com

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful method used to obtain precise three-dimensional structures of molecules in the crystalline state. For this compound, SCXRD has been utilized to determine its crystal and molecular structure. researchgate.netias.ac.in Studies have shown that this compound molecules in the crystal structure can form supramolecular assemblies. For instance, one study describes the arrangement based on supramolecular dimeric synthons formed by four independent this compound molecules stacked via N-H…S hydrogen bonds. researchgate.netias.ac.in

SCXRD provides detailed geometric parameters, such as bond lengths and angles, which are essential for understanding the molecular conformation and packing. For example, the crystal structure of N-Methyl-N-[(Z)-2-phenylpropenyl]this compound, a derivative of this compound, was determined by SCXRD to investigate its solid-state photoreactivity. This analysis confirmed the Z isomer geometry and provided crystal data, including space group (Monoclinic, P2₁/c), unit cell parameters (a = 10.057 Å, b = 8.344 Å, c = 17.962 Å, β = 100.13°), volume (1483.8 ų), and the number of molecules per unit cell (Z = 4). iucr.org

SCXRD is also crucial for characterizing metal complexes involving this compound ligands, revealing the coordination geometry around the metal center and the role of this compound in complex formation. researchgate.netias.ac.in

Powder X-ray Diffraction for Solid State Characterization and Polymorphism

Powder X-ray diffraction (PXRD) is a technique used to characterize the solid state of materials, particularly crystalline powders. It is valuable for identifying different crystalline forms (polymorphs) of a compound and assessing their purity. formulationbio.comamericanpharmaceuticalreview.comrigaku.com While single crystals are preferred for detailed structure solution, PXRD is often used for bulk samples and can provide information about the presence of different polymorphs or solid solutions. rigaku.comresearchgate.net

Studies on this compound and its derivatives have employed PXRD to investigate solid solutions and the effect of substituents on crystal structures. For example, PXRD has been used to study solid solutions of this compound and 2-fluorothis compound, showing how the crystal structure changes with varying compositions. acs.orgnih.gov PXRD patterns can be compared to simulated patterns from known crystal structures or databases to identify the present crystalline phases. rigaku.com Although obtaining suitable single crystals for some forms can be challenging, PXRD, sometimes combined with computational methods, can help in characterizing disordered or metastable forms. researchgate.net

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netias.ac.indntb.gov.ua This analysis helps in understanding the nature and extent of contacts between molecules, such as hydrogen bonds, π-π stacking, and van der Waals interactions, which play a significant role in crystal packing and stability. researchgate.netias.ac.in

For this compound, Hirshfeld surface analysis has been applied to study the intermolecular interactions in its crystal structure and its metal complexes. researchgate.netias.ac.in The analysis provides a quantitative breakdown of the contributions of different types of interactions to the total Hirshfeld surface area. For instance, in the crystal structure of this compound, N-H…S hydrogen bonds and C-H…π interactions have been identified and their percentages of the Hirshfeld surface area estimated. researchgate.netias.ac.in These analyses help in understanding the supramolecular architecture and the forces driving crystal formation. ias.ac.inresearchgate.net

An example of quantitative data from Hirshfeld surface analysis for this compound shows the significant contributions of N-H…S hydrogen bonds and C-H…π interactions to the crystal packing. researchgate.netias.ac.in

| Intermolecular Interaction | Approximate Contribution to Hirshfeld Surface Area (%) |

| N-H…S Hydrogen Bonds | 22.9 - 30.6 (for independent molecules) researchgate.netias.ac.in |

| C-H…π Interactions | 19.4 - 38.2 (for independent molecules) researchgate.netias.ac.in |

This type of analysis provides a detailed picture of how molecules interact in the solid state, complementing the structural information obtained from X-ray diffraction. ias.ac.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.eduazooptics.com This technique is used to identify and quantify compounds based on their electronic transitions, which are influenced by the presence of chromophores and the extent of conjugation within the molecule. msu.eduazooptics.com

UV-Vis spectroscopy has been used to characterize this compound and its derivatives, often in solution. researchgate.netias.ac.inaphrc.org The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π→π* and n→π* electronic transitions involving the thiocarbonyl group and the aromatic ring. msu.eduazooptics.com These transitions occur in the UV region, and the exact wavelengths and intensities of the absorption maxima can be sensitive to the solvent and the presence of substituents.

For example, UV-Vis spectroscopy has been used in the characterization of synthesized this compound derivatives. aphrc.org While specific λmax values for this compound itself were not consistently found across the search results, related studies on thiazoles and other compounds containing similar chromophores indicate that UV-Vis spectroscopy is a standard tool for their characterization and for studying their electronic properties. researchgate.net The UV-Vis spectra of metal complexes with this compound ligands are also studied to understand the electronic structure and bonding in these complexes. researchgate.netias.ac.in

UV-Vis absorption spectra are typically presented as plots of absorbance versus wavelength, with peaks indicating maximum absorption at specific wavelengths. azooptics.com These spectral features provide valuable information for confirming the identity and purity of this compound and its derivatives and for studying their behavior in solution. azooptics.comaphrc.org

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Single Crystal X-ray Diffraction | Precise 3D molecular and crystal structure, bond lengths, angles, crystal packing. formulationbio.com | Determining the arrangement of this compound molecules, identifying hydrogen bonding and other interactions, characterizing metal complexes. researchgate.netias.ac.iniucr.org |

| Powder X-ray Diffraction | Identification of crystalline phases, polymorphism, solid solutions. formulationbio.comrigaku.com | Characterizing bulk samples, identifying different solid forms, studying the effect of substituents on crystal structure. researchgate.netacs.orgnih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. formulationbio.com | Analyzing and quantifying hydrogen bonds, π-π stacking, and other contacts in the crystal lattice. researchgate.netias.ac.inresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, identification and quantification of compounds, information on chromophores and conjugation. msu.eduazooptics.com | Characterizing this compound and its derivatives in solution, studying electronic properties and complex formation. researchgate.netias.ac.inaphrc.org |

Computational and Theoretical Chemistry Studies of Thiobenzamide

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely applied to investigate the electronic structure and properties of thiobenzamide.

Density Functional Theory (DFT) for Electronic Structure, Geometrical Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, optimize molecular geometries, and predict the reactivity of chemical compounds wikipedia.orgscispace.com. For this compound and its derivatives, DFT calculations are employed to determine stable molecular conformations by minimizing the energy corresponding to all geometrical parameters mdpi.commdpi.com. This involves optimizing bond lengths, bond angles, and dihedral angles without imposing symmetry constraints mdpi.com. The computed geometrical parameters from DFT calculations have been reported to show good agreement with experimental X-ray diffraction data for related compounds researchgate.net.

Various DFT functionals and basis sets are utilized in these studies. Common functionals include B3LYP, a hybrid functional known for balancing accuracy and computational cost mdpi.commdpi.comresearchgate.netresearchgate.netscirp.orgmdpi.comjmchemsci.com. Basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) are frequently employed to describe the atomic orbitals mdpi.commdpi.comresearchgate.netscirp.org. For systems involving heavier atoms, effective core potentials like LANL2DZ may be used researchgate.netmdpi.com.

DFT calculations provide insights into the electronic structure by analyzing properties such as frontier molecular orbitals (HOMO and LUMO), electron density distribution, and molecular electrostatic potential (MEP) mdpi.commdpi.comresearchgate.netjmchemsci.comresearchgate.net. The energy gap between the HOMO and LUMO (ΔE) is often used as an indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity mdpi.comresearchgate.netjmchemsci.comnih.govresearchgate.netresearchgate.net. Other reactivity descriptors, including chemical potential, softness, and the electrophilicity index, can also be calculated from DFT results nih.govresearchgate.net. Mulliken atomic charge analysis can be performed to understand charge distribution and transfer within the molecule researchgate.net. These computational analyses help in identifying potential sites for electrophilic and nucleophilic attack mdpi.comresearchgate.net.

DFT is also used to model reaction mechanisms involving this compound derivatives. For instance, DFT calculations have been applied to study palladium-mediated synthesis routes involving thioamides, investigating key steps like decarboxylation and insertion rsc.org.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations